molecular formula C16H13N3O5S B246895 Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B246895
M. Wt: 359.4 g/mol
InChI Key: BXULJAHXHPHCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can modulate calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H13N3O5S/c1-23-14(21)9-7-19(8-10(13(9)20)15(22)24-2)18-16-17-11-5-3-4-6-12(11)25-16/h3-8H,1-2H3,(H,17,18)

InChI Key

BXULJAHXHPHCTC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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